molecular formula C22H22N2O3 B2366694 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-29-1

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2366694
CAS No.: 892427-29-1
M. Wt: 362.429
InChI Key: PPDXZQMFUZTZAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuro[3,2-d]pyrimidine . It’s a molecule with diverse biological properties, including anti-inflammatory, immunomodulatory, antitumor, and antimicrobial activities.


Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The structure of the product was confirmed by 1H NMR, 13C NMR and HRMS .


Chemical Reactions Analysis

The aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 362.429 .

Scientific Research Applications

Synthesis and Characterization

Novel Synthetic Methods : Research demonstrates innovative synthetic approaches for creating complex heterocyclic compounds. For example, Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial in pharmaceutical chemistry due to their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014).

Advanced Synthesis Techniques : Shaaban (2008) explored microwave-assisted synthesis to create trifluoromethyl derivatives of various fused heterocycles, demonstrating an efficient method for incorporating trifluoromethyl groups into complex molecules (Shaaban, 2008).

Biological Activities and Applications

Antitumor and Antimicrobial Properties : Several studies have focused on the synthesis of pyrimidine derivatives for their biological activities. For instance, compounds synthesized from benzofuran derivatives have shown potential as anti-inflammatory and analgesic agents, indicating a promising avenue for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activities : Huazheng (2013) synthesized a series of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing significant herbicidal activity against Brassica napus, highlighting the potential of such compounds in agricultural applications (Yang Huazheng, 2013).

Chemical Structure Analysis

Properties

IUPAC Name

3-butyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)27-20)24(22(23)26)14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXZQMFUZTZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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